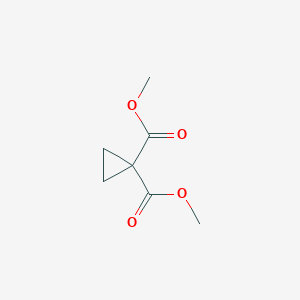

Dimethyl cyclopropane-1,1-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLLZZMFFZUSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074351 | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6914-71-2 | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl cyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1-Cyclopropanedicarboxylic acid dimethyl ester chemical structure

Chemical Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

Dimethyl 1,1-cyclopropanedicarboxylate (DMCPD) represents a critical class of "Donor-Acceptor" cyclopropanes (DACs). It serves as a foundational building block in medicinal chemistry, specifically for introducing the gem-disubstituted cyclopropane moiety—a structural motif known to restrict conformational freedom and improve the metabolic stability of drug candidates.

This guide provides a rigorous analysis of DMCPD, moving from its strained structural energetics to industrial-scale synthesis using Phase Transfer Catalysis (PTC), and finally, its downstream utility in synthesizing blockbuster therapeutics like Montelukast and Foretinib .

Chemical Identity & Structural Analysis[1][2][3]

The unique reactivity of DMCPD stems from the high ring strain of the cyclopropane core (~27.5 kcal/mol) coupled with the electron-withdrawing capacity of the geminal diester groups. This creates a "push-pull" electronic environment, making the ring susceptible to specific ring-opening reactions under Lewis acid catalysis, while remaining stable enough for standard nucleophilic substitutions.

Physicochemical Profile[4][5][6]

| Property | Value | Context |

| CAS Number | 6914-71-2 | Unique Identifier |

| IUPAC Name | Dimethyl cyclopropane-1,1-dicarboxylate | |

| Molecular Formula | MW: 158.15 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscous oil |

| Boiling Point | 196–198 °C | @ 760 mmHg |

| Density | 1.147 g/mL | @ 25 °C |

| Refractive Index | Optical purity check | |

| Solubility | Soluble in MeOH, DCM, EtOAc | Immiscible in water |

Spectroscopic Signature (Diagnostic)

Researchers should validate compound purity using the following diagnostic signals. The high symmetry of the molecule results in a simplified NMR spectrum.

-

NMR (CDCl

-

3.76 (s, 6H,

-

1.45 (s, 4H, Cyclopropane

-

3.76 (s, 6H,

-

NMR (CDCl

-

170.5 (

-

170.5 (

-

IR (Neat):

-

1730 cm

(Strong

-

Synthetic Pathways & Mechanistic Insight[10]

While classical methods utilized sodium alkoxides (NaOEt) in ethanol, these suffered from low yields (~30-40%) due to side reactions (Claisen condensation) and difficulty separating the product from unreacted malonate.

The modern industrial standard employs Solid-Liquid Phase Transfer Catalysis (SL-PTC) . This method utilizes mild bases (potassium carbonate) and a quaternary ammonium salt to shuttle ions, suppressing side reactions and boosting yields to >80%.

Mechanism: Double Alkylation (3-exo-tet)

The formation of the cyclopropane ring proceeds via a two-step alkylation. The second step is a kinetically favored intramolecular ring closure, driven by the Thorpe-Ingold effect (gem-dimethyl effect), even though it forms a strained 3-membered ring.

Figure 1: Mechanistic pathway for the PTC-mediated synthesis of DMCPD. The critical step is the rapid intramolecular cyclization.

Experimental Protocol: PTC Method

Objective: Synthesis of DMCPD on a 100g scale. Safety: 1,2-Dibromoethane is a carcinogen and highly toxic. Work in a fume hood.

Reagents & Stoichiometry

-

Dimethyl Malonate (1.0 equiv)

-

1,2-Dibromoethane (1.5 - 2.0 equiv) – Excess drives reaction to completion.

-

Potassium Carbonate (

, Anhydrous, 2.5 equiv) -

Tetrabutylammonium Bromide (TBAB, 1-2 mol%) – Phase Transfer Catalyst.

-

Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), a reflux condenser, and a thermometer.

-

Charging: Add DMF (400 mL),

(fine powder), and TBAB. Stir for 10 minutes to disperse. -

Addition: Add Dimethyl Malonate and 1,2-Dibromoethane simultaneously.

-

Note: Unlike alkoxide methods, exotherm is manageable, but monitor temp.

-

-

Reaction: Heat the slurry to 60–70 °C .

-

Workup (Self-Validating):

-

Cool to room temperature. Filter off the solid inorganic salts (

, excess -

Rinse the filter cake with small portions of DMF or Toluene.

-

Concentrate the filtrate under reduced pressure to remove bulk solvent.

-

-

Purification:

Applications in Medicinal Chemistry

DMCPD is not the final drug but the "chassis" upon which complex pharmacophores are built.

Key Pharmaceutical Derivatives

-

Montelukast (Singulair):

-

Role: DMCPD is reduced (using

or Vitride) to 1,1-cyclopropanedimethanol . -

Function: This diol forms the mercaptomethyl side chain of the leukotriene receptor antagonist.

-

-

Foretinib (GSK1363089):

-

1-Aminocyclopropanecarboxylic Acid (ACC):

-

Role: DMCPD undergoes Curtius rearrangement or Hofmann degradation pathways to yield ACC, a non-proteinogenic amino acid found in plant signaling and peptide mimetics.

-

Retrosynthetic Logic Flow

Figure 2: Divergent synthesis pathways from DMCPD to high-value pharmaceutical intermediates.

Safety & Handling Protocols

-

Toxicity: DMCPD is harmful to aquatic life with long-lasting effects (H412).[5]

-

Reactivity: Avoid strong acids and bases unless intended for hydrolysis.

-

Storage: Store in a cool, dry place. The ester linkage is stable, but moisture can lead to slow hydrolysis to the mono-acid over months.

-

Waste: All aqueous waste from the PTC reaction contains dissolved 1,2-dibromoethane (trace). It must be treated as halogenated organic waste, not general aqueous waste.

References

-

Synthesis Mechanism & PTC: White, D. A. (1977).[2] Improved synthesis of cyclopropanedicarboxylates using potassium carbonate. Synthetic Communications, 7(8), 559-568.[2] Link

-

Physical Properties & NMR: Sigma-Aldrich. (n.d.). Dimethyl 1,1-cyclopropanedicarboxylate Product Sheet. Retrieved from [6]

-

Montelukast Application: Shree Ganesh Remedies Ltd. (n.d.). Application of Dimethyl 1,1-cyclopropanedicarboxylate in Montelukast Synthesis. Retrieved from

-

Foretinib Synthesis: GuideChem. (2023). Applications of Diethyl 1,1-cyclopropanedicarboxylate in synthesis of Foretinib. Retrieved from

-

General Cyclopropane Chemistry: Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Organic Synthesis. Chemical Reviews, 117(18), 11651–11679. Link

Sources

- 1. CAS 6914-71-2: 1,1-Cyclopropanedicarboxylic acid, 1,1-dime… [cymitquimica.com]

- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]

- 5. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1-环丙烷二甲酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

The Donor-Acceptor Cyclopropane Paradigm: Reactivity of Dimethyl Cyclopropane-1,1-dicarboxylate Scaffolds

Executive Summary: The "Spring-Loaded" Carbon Scaffold

Dimethyl cyclopropane-1,1-dicarboxylate (DMCPD) and its 2-substituted derivatives represent a cornerstone of modern "spring-loaded" synthesis. These molecules are not merely strained rings; they are Donor-Acceptor (D-A) Cyclopropanes .[1][2] The geminal dicarboxylate groups act as powerful electron-withdrawing groups (EWGs/Acceptors), while a substituent at the C2 position (aryl, vinyl, or heteroatom) acts as a Donor.

This "push-pull" electronic substitution polarizes the C1–C2 bond, weakening it to the point where mild Lewis Acid (LA) catalysis triggers ring opening. This generates a 1,3-zwitterionic intermediate —a masked 1,3-dipole that behaves as a homologous Michael acceptor.

Why this matters: This reactivity profile allows researchers to bypass complex acyclic precursors, using the cyclopropane as a three-carbon (C3) building block to rapidly assemble complex heterocycles (tetrahydrofurans, pyrrolidines, indoles) and 1,3-bifunctionalized acyclic chains found in pharmaceutical backbones.

Mechanistic Foundation: The 1,3-Zwitterion

The reactivity of DMCPD derivatives is governed by the stability and lifetime of the 1,3-zwitterion formed upon Lewis acid coordination.

The Activation Pathway

Under standard conditions, the cyclopropane ring is kinetically stable. Upon coordination of a bidentate Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃) to the 1,1-dicarboxylate carbonyls, the electron density is pulled toward the esters. If a donor group is present at C2, the C1–C2 bond cleaves heterolytically.

Key Insight: The choice of Lewis Acid dictates the "tightness" of the ion pair.

-

Hard/Strong LAs (GaCl₃, AlCl₃): Favor full ionization, often leading to rearrangements or polymerization if not trapped.

-

Soft/Mild LAs (Sc(OTf)₃, MgI₂): Favor a reversible ring-opening/closing equilibrium, ideal for stereocontrolled cycloadditions.

Visualization of the Activation Mechanism

Caption: Mechanistic pathway from neutral precursor to reactive 1,3-zwitterion via Lewis Acid coordination.

Core Reactivity Profiles

Nucleophilic Ring Opening (1,3-Functionalization)

This is the simplest reactivity mode. A nucleophile attacks the cationic charge at the C2 (donor) position of the zwitterion, quenching the dipole and resulting in a linear 1,3-dicarboxylate derivative.

-

Nucleophiles: Alcohols (ROH), Amines (RNH₂), Indoles (C3-attack), Thiols.

-

Outcome: Formation of

-substituted malonates. -

Regiodivergency: In indole alkylation, changing the catalyst can switch the attack from the indole C3-position (Friedel-Crafts type) to the N1-position (N-alkylation).

(3+2) Cycloannulations

The "Holy Grail" of D-A cyclopropane chemistry. The 1,3-zwitterion acts as a C3 dipole equivalent, reacting with dipolarophiles (aldehydes, imines, nitrones).

-

Reaction: DMCPD Derivative + Aldehyde

Tetrahydrofuran (THF). -

Stereochemistry: The reaction typically proceeds with high diastereoselectivity, preserving the relative stereochemistry of the dipole (cis-2,5-disubstituted THFs are common).

Quantitative Catalyst Comparison

The following table summarizes catalyst efficacy for the (3+2) cycloaddition of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with benzaldehyde (Standard Benchmark).

| Catalyst | Load (mol%) | Yield (%) | dr (cis:trans) | Notes |

| Sc(OTf)₃ | 5-10 | 92-98 | >95:5 | Gold Standard. High turnover, mild conditions. |

| Yb(OTf)₃ | 10 | 85-90 | 90:10 | Good alternative, slightly slower kinetics. |

| Sn(OTf)₂ | 10 | 88 | 92:8 | Effective but sensitive to moisture. |

| GaCl₃ | 10 | <40 | N/A | Too aggressive; leads to polymerization/rearrangement. |

| TiCl₄ | 100 | 60 | 50:50 | Stoichiometric usually required; poor diastereocontrol. |

Experimental Protocols

Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate (The Scaffold)

Note: This protocol synthesizes the unsubstituted parent. To make D-A active substrates, use Protocol 4.2.

Reagents: Dimethyl malonate (1.0 eq), 1,2-dibromoethane (1.5 eq), K₂CO₃ (2.5 eq), DMF (Solvent).

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

-

Mixing: Add dimethyl malonate (13.2 g, 100 mmol) and 1,2-dibromoethane (28.2 g, 150 mmol) to DMF (150 mL).

-

Base Addition: Add finely powdered anhydrous K₂CO₃ (34.5 g, 250 mmol) in portions to the stirring solution. Caution: Mild exotherm.

-

Reaction: Heat the suspension to 80°C for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Dilute with water (400 mL) to dissolve salts. Extract with Et₂O (3 x 100 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Distill under reduced pressure (bp ~80°C at 15 mmHg) to obtain the title compound as a colorless oil.

Application: (3+2) Cycloaddition to Tetrahydrofurans

Substrate: Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (prepared via Rh-catalyzed cyclopropanation of styrene with dimethyl diazomalonate).

Reagents: Substrate (1.0 eq), Benzaldehyde (1.2 eq), Sc(OTf)₃ (10 mol%), DCM (anhydrous).

-

Preparation: In a glovebox or under Ar, weigh Sc(OTf)₃ (25 mg, 0.05 mmol) into a flame-dried vial.

-

Solution: Dissolve the cyclopropane substrate (138 mg, 0.5 mmol) and benzaldehyde (64 mg, 0.6 mmol) in anhydrous DCM (2.5 mL).

-

Initiation: Add the solution to the catalyst vial. Cap and stir at Room Temperature (25°C).

-

Monitoring: The reaction typically completes in 2–4 hours. The mixture may turn slightly yellow.

-

Quench: Filter the mixture through a short pad of silica gel (eluting with Et₂O) to remove the catalyst.

-

Analysis: Concentrate the filtrate. Analyze crude NMR for diastereomeric ratio (dr). Purify via flash chromatography (Hexane/EtOAc) to isolate the 2,5-cis-tetrahydrofuran.

Experimental Workflow Diagram

Caption: Step-by-step workflow for Lewis Acid catalyzed (3+2) cycloaddition.

Troubleshooting & Critical Parameters

-

Moisture Sensitivity: While Sc(OTf)₃ is "water-tolerant," the zwitterionic intermediate is not. Water acts as a nucleophile, opening the ring to form the acyclic hydroxy-malonate. Strict anhydrous conditions are required for cycloadditions.

-

Substrate Purity: Traces of free malonate (from incomplete synthesis of the cyclopropane) can chelate the catalyst, killing reactivity. Ensure the starting material is distilled or rigorously purified.

-

Stereocontrol: If the dr is low, lower the temperature to 0°C or -20°C. Lower temperatures favor the "tight" ion pair, enhancing stereoselectivity, though reaction times will increase.

References

-

Matsuoka, S., Numata, K., & Suzuki, M. (2015).[3] Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane.[3][4] Chemistry Letters, 44(11). Link

-

Novikov, R. A., Tarasova, A. V., & Tomilov, Y. V. (2014).[5] A New Type of Donor–Acceptor Cyclopropane Reactivity: The Generation of Formal 1,2- and 1,4-Dipoles.[5] Angewandte Chemie International Edition, 53(12), 3187–3191.[5] Link

-

BenchChem Protocols. (2025). Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate. BenchChem Application Notes. Link

-

Organic Syntheses. (1978). Cyclopropane-1,1-dicarboxylic acid.[4][6][7][8][9][10][11] Org.[8][9] Synth., 58, 152. Link

-

Werz, D. B., et al. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles.[12] Synthesis, 49(16), 3569-3580. Link

-

Govaerts, S., & Gómez-Suárez, A. (2025). Synthesis and Nucleophilic Ring-Opening of 1,1-Dicyanocyclopropanes. ResearchGate.[13] Link

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 5. A new type of donor-acceptor cyclopropane reactivity: the generation of formal 1,2- and 1,4-dipoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Ring-opening of diethyl 2-vinylcyclopropane-1,1-dicarboxylate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

Thermodynamic Stability of 1,1-Disubstituted Cyclopropanes: A Technical Guide for Drug Design

The following technical guide details the thermodynamic and kinetic stability profiles of 1,1-disubstituted cyclopropanes, tailored for research and drug development applications.

Executive Summary

1,1-Disubstituted cyclopropanes represent a privileged structural motif in modern medicinal chemistry. Unlike their monosubstituted counterparts, these systems exhibit a unique "Goldilocks" stability profile: they possess sufficient thermodynamic strain to drive specific interactions or conformational locking, yet often display enhanced kinetic stability against ring-opening compared to less substituted analogs. This guide analyzes the physicochemical origins of this stability—specifically the Thorpe-Ingold (Gem-Dialkyl) Effect and Walsh Orbital interactions —and provides actionable protocols for assessing their viability in drug candidates.

Theoretical Framework: Origins of Stability

The stability of 1,1-disubstituted cyclopropanes is governed by two opposing forces: Ring Strain (destabilizing) and the Gem-Disubstituent Effect (stabilizing).

Strain Energy Analysis

Cyclopropane itself is highly strained (~27.5 kcal/mol). However, 1,1-disubstitution significantly alters the thermodynamic landscape.

| Compound | Strain Energy ( | Key Stabilizing Factor | |

| Cyclopropane | 27.5 kcal/mol | +12.7 kcal/mol | N/A (Baseline) |

| 1,1-Dimethylcyclopropane | ~26.0 kcal/mol | -20.5 kcal/mol | Thorpe-Ingold Effect |

| cis-1,2-Dimethylcyclopropane | ~28.5 kcal/mol | -16.9 kcal/mol | Destabilized by steric repulsion |

| 1,1-Difluorocyclopropane | < 25 kcal/mol | -130 kcal/mol | Anomeric ( |

Key Insight: 1,1-Dimethylcyclopropane is thermodynamically more stable than its cis-1,2 isomer. This is counter-intuitive if one only considers steric bulk, but is explained by the Thorpe-Ingold effect.

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

In a standard tetrahedral carbon, the ideal bond angle is 109.5°. In cyclopropane, the internal angle is compressed to 60°.[1]

-

Mechanism: When two bulky substituents are placed on the same carbon (C1), the angle between the substituents (

) expands to relieve steric repulsion (>109.5°). -

Result: This expansion forces the internal ring angle (

) to compress further. While this sounds destabilizing, it actually pre-organizes the molecule closer to the cyclized transition state, reducing the entropy of formation and increasing the ground-state stability relative to the open-chain form.

Electronic Stabilization: Walsh Orbitals

The C-C bonds in cyclopropane are not formed by pure

Diagram 1: Electronic Interaction in 1,1-Disubstituted Systems

The following diagram illustrates how 1,1-substituents (Donor/Acceptor) interact with the Walsh orbitals to modulate stability.

Caption: Interaction of 1,1-substituents with cyclopropane Walsh orbitals. Donors stabilize via anomeric interactions (

Kinetic Stability & Reactivity

While thermodynamic stability dictates the equilibrium, kinetic stability determines whether the drug molecule survives synthesis, storage, and metabolism.

Ring Opening Tendencies

1,1-Disubstituted cyclopropanes are generally more kinetically stable to nucleophilic or electrophilic attack than monosubstituted rings due to steric shielding of the ring carbons.

-

Acid Stability: 1,1-Dicarboxylates and 1,1-difluoro analogs are exceptionally stable to acid. The gem-substitution prevents the protonation of the ring carbon or the approach of a nucleophile to the activated carbon.

-

Donor-Acceptor Cyclopropanes (DACs): If the 1,1-substituents are matched (one donor, one acceptor), the "push-pull" effect can weaken the distal C2-C3 bond, making it susceptible to ring opening. In drug design, avoid "unbalanced" DACs unless the ring opening is the desired mechanism of action (e.g., covalent inhibitors).

Thermal Isomerization

The activation energy (

-

1,1-dimethyl:

kcal/mol (High kinetic stability). -

Vinylcyclopropane rearrangement: If one substituent is a vinyl group, the

drops to ~50 kcal/mol, allowing rearrangement at moderate temperatures.

Medicinal Chemistry Applications

Metabolic Blocking

The 1,1-cyclopropyl group is a bioisostere for the gem-dimethyl group but often provides superior metabolic stability.

-

Mechanism: It removes abstractable

-hydrogens, blocking cytochrome P450 (CYP) hydroxylation at that position. -

Conformational Lock: It restricts the rotation of the attached chains, freezing the bioactive conformation and potentially reducing the entropic penalty of binding to the target protein.

Safety Watch-out: CYP Inhibition

Critical Risk: While blocking metabolism, the cyclopropane ring itself can be oxidized. If a CYP enzyme generates a radical on the cyclopropane ring, it can undergo rapid ring opening (fragmentation) to form a reactive intermediate that covalently binds to the CYP heme center. This is known as Mechanism-Based Inhibition (MBI) or "suicide inhibition."[2]

-

Mitigation: 1,1-Disubstitution (especially with Fluorine) reduces the propensity for radical formation on the ring carbons.

Experimental Protocol: Acid Stability Assay

To validate the stability of a 1,1-disubstituted cyclopropane scaffold during lead optimization, use the following self-validating protocol.

Diagram 2: Stability Assessment Workflow

Caption: Standard workflow for assessing hydrolytic stability of cyclopropane scaffolds.

Detailed Steps:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Incubation: Dilute to 50 µM in three separate buffers:

-

0.1 N HCl (pH 1.2) - Simulating gastric fluid.

-

50 mM Acetate buffer (pH 4.5) - Simulating lysosome/early duodenum.

-

50 mM Phosphate buffer (pH 7.4) - Simulating plasma.

-

-

Time-Course: Incubate at 37°C with shaking. Remove 100 µL aliquots at

hours. -

Quenching: Immediately add 300 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins/salts and stop reactivity. Centrifuge at 4000g for 10 min.

-

Analysis: Inject supernatant onto a Reverse-Phase HPLC (C18 column).

-

Success Criteria: >95% parent remaining at 24h indicates excellent stability. Appearance of a mass shift (+18 Da for hydration, +36 Da for HCl addition) indicates ring opening.

References

-

Strain Energy & Thermodynamics

-

Thorpe-Ingold Effect

-

Jung, M. E., & Piizzi, G. (2005). "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. Link

-

-

Walsh Orbitals & Electronic Effects

-

Medicinal Chemistry & Metabolism

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link

-

Kalgutkar, A. S., et al. (2005).[3] "Functionalized Cyclopropanes as Bioisosteres... in the Design of Mechanism-Based Inhibitors of Cytochrome P450 Enzymes." Journal of Medicinal Chemistry. Link

-

Sources

Technical Whitepaper: Physicochemical Characterization and Applications of Dimethyl Cyclopropane-1,1-dicarboxylate

Executive Summary

Dimethyl cyclopropane-1,1-dicarboxylate (DMCPD) is a specialized geminal dicarboxylate ester acting as a critical pharmacophore building block in medicinal chemistry. Distinguished by the high ring strain energy of its cyclopropane core (~27.5 kcal/mol) coupled with the electron-withdrawing gem-diester functionality, DMCPD serves as a "spring-loaded" electrophile in donor-acceptor (D-A) cyclopropane transformations.

This technical guide provides a definitive analysis of its physical state, thermodynamic properties, and spectroscopic signatures, designed to support researchers in the synthesis of APIs such as Montelukast and Ketorolac .

Molecular Identity & Structural Analysis[1][2][3][4]

The unique reactivity of DMCPD stems from the hybridization of the cyclopropane carbons. Unlike standard

| Parameter | Data |

| IUPAC Name | Dimethyl cyclopropane-1,1-dicarboxylate |

| CAS Number | 6914-71-2 |

| Molecular Formula | |

| Molecular Weight | 158.15 g/mol |

| SMILES | COC(=O)C1(CC1)C(=O)OC |

| InChI Key | PWLLZZMFFZUSOG-UHFFFAOYSA-N |

Physicochemical Profile

Data aggregated from standard thermodynamic databases and verified experimental protocols.

Fluid Dynamics & Thermodynamics

At standard ambient temperature and pressure (SATP), DMCPD exists as a colorless to pale yellow liquid. Its liquid range is wide, but its proximity to the freezing point requires careful storage management.

| Property | Value / Range | Technical Implication |

| Physical State | Liquid | Mobile liquid at RT; easy to handle via syringe. |

| Melting Point | 1.62°C (approx.)[1] | Critical: May crystallize in standard refrigerators (4°C). Store at RT or freeze deliberately (-20°C). |

| Boiling Point | 196–198°C (760 mmHg) | High boiling point necessitates high-vacuum distillation (<5 mmHg) for purification to avoid thermal decomposition. |

| Density | 1.147 g/mL (25°C) | Denser than water. In aqueous workups, it will form the bottom layer , facilitating separation from lighter organic solvents like Et₂O. |

| Refractive Index ( | 1.441 | Use for quick purity checks; significant deviation (>0.002) indicates hydrolysis to mono-acid or presence of solvent. |

| Flash Point | 95°C (Closed Cup) | Classified as Combustible . High flash point reduces immediate fire risk but requires standard safety protocols. |

| Solubility | Miscible: MeOH, EtOH, DCM, EtOAc, Toluene.Immiscible: Water. | Lipophilic nature allows standard organic extraction. Hydrolyzes slowly in water; prolonged exposure degrades purity. |

Structural Visualization

The following diagram illustrates the core structural features and the electronic push-pull system that defines its physical behavior.

Figure 1: Structural causality map linking molecular features to physical properties and reactivity.

Spectroscopic Identification

Accurate identification is paramount during synthesis. The symmetry of the cyclopropane ring simplifies the NMR signals, making impurities easily detectable.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

-

3.75 ppm (Singlet, 6H): Represents the two equivalent methyl ester groups (

-

1.45 ppm (Singlet, 4H): Represents the four equivalent protons on the cyclopropane ring (

-

Note: The absence of splitting (singlet) for the ring protons confirms the high symmetry of the 1,1-substitution. If splitting is observed, suspect ring-opening or mono-alkylation impurities.

-

Infrared Spectroscopy (FT-IR)

-

1730 cm

: Strong carbonyl ( -

3000-3100 cm

: Weak

Synthesis & Purification Workflow

Understanding the synthesis helps anticipate impurities that alter physical properties (e.g., residual starting material lowering the refractive index).

Standard Route: Double alkylation of dimethyl malonate with 1,2-dibromoethane using a base (e.g.,

Impurity Profile

-

Dimethyl Malonate (Starting Material): BP 180°C. Difficult to separate by distillation due to proximity to DMCPD (BP 197°C). Detection: NMR signal at

3.4 (singlet, -

Mono-alkylated intermediates: Rare due to rapid cyclization but possible if stoichiometry is off.

Purification Protocol

To achieve the literature density (1.147 g/mL) and Refractive Index (1.441):

-

Reaction Quench: Dilute with water to dissolve inorganic salts.

-

Extraction: Extract with Toluene or DCM.

-

Wash: Wash organic layer with 10% NaOH (removes unreacted dimethyl malonate via hydrolysis/solubilization) followed by Brine.

-

Distillation: Fractional distillation under reduced pressure is required.

-

Target: Collect fraction boiling at 70–75°C at 15 mmHg .

-

Figure 2: Purification logic flow to isolate high-purity DMCPD liquid.

Handling, Safety, and Storage

Self-Validating Safety Protocol:

-

Flash Point Check: With a flash point of 95°C, this is not a "Flammable" liquid (Class 3) under GHS in many jurisdictions, but a "Combustible" liquid. However, standard solvent safety applies.

-

Hydrolysis Risk: The ester bonds are susceptible to hydrolysis. Store in tightly sealed containers under inert gas (Nitrogen/Argon) to prevent moisture ingress.

-

Cold Storage: Due to the ~1.6°C melting point, if stored in a standard fridge (4°C), it may remain liquid or supercool. If stored in a freezer (-20°C), it will solidify. Thaw completely and mix before aliquoting to ensure homogeneity.

Toxicity:

-

Aquatic Chronic 3: Harmful to aquatic life with long-lasting effects.[2] Do not dispose of down drains; use organic waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2769539, Dimethyl 1,1-cyclopropanedicarboxylate. Retrieved from [Link]

-

Danheiser, R. L., et al. (1998). Cyclopropane-1,1-dicarboxylic Acid.[3][2][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 9, p.197. (Provides mechanistic grounding for the synthesis and stability of the acid precursor).

-

NIST Chemistry WebBook. Diethyl 1,1-cyclopropanedicarboxylate (Analogous physical data). Retrieved from [Link]

Sources

- 1. DOSS [doss.turi.org]

- 2. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIMETHYL CYCLOPROPANE-1,1-DICARBOXYLATE | CAS 6914-71-2 [matrix-fine-chemicals.com]

- 4. 1,1-Cyclopropanedicarboxylic acid dimethyl ester | 6914-71-2 [chemicalbook.com]

- 5. CAS 6914-71-2: 1,1-Cyclopropanedicarboxylic acid, 1,1-dime… [cymitquimica.com]

- 6. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]

- 7. Diethyl 1,1-cyclopropanedicarboxylate [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to Dimethyl Cyclopropane-1,1-dicarboxylate: Synthesis, Properties, and Applications

This guide provides an in-depth exploration of dimethyl cyclopropane-1,1-dicarboxylate, a pivotal building block in modern organic synthesis and drug development. We will move beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and applications, grounded in authoritative scientific literature. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile molecule.

Core Identification and Nomenclature

Accurate identification is the foundation of all chemical research. Dimethyl cyclopropane-1,1-dicarboxylate is known by several names, which can be a source of confusion.

IUPAC Name: The systematically generated and universally recognized name is dimethyl cyclopropane-1,1-dicarboxylate .[1]

Synonyms: In literature and commercial listings, a variety of synonyms are used. The most common include:

-

1,1-Bis(methoxycarbonyl)cyclopropane[4]

Key Identifiers:

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 6914-71-2 | [2][3][5] |

| Molecular Formula | C₇H₁₀O₄ | [1][2][5] |

| Molecular Weight | 158.15 g/mol | [1][2][3] |

| InChI Key | PWLLZZMFFZUSOG-UHFFFAOYSA-N | [1][2][3] |

| SMILES | COC(=O)C1(CC1)C(=O)OC |[1][2][3] |

Physicochemical Properties

Understanding the physical properties of a compound is critical for designing experiments, planning purification strategies, and ensuring safe handling. Dimethyl cyclopropane-1,1-dicarboxylate is a colorless to light yellow liquid under standard conditions.[6][7]

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][6][7] |

| Boiling Point | 196-198 °C (lit.) | [3][6] |

| Density | 1.147 g/mL at 25 °C (lit.) | [3][6] |

| Refractive Index (n20/D) | 1.441 (lit.) | [3][6] |

| Flash Point | 95 °C (203 °F) - closed cup | [6] |

| Purity (Typical) | ≥97-99% | [3][4] |

Synthesis: The Cycloalkylation of Malonic Esters

The most prevalent and industrially relevant synthesis of dimethyl cyclopropane-1,1-dicarboxylate involves the reaction of dimethyl malonate with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base.[8][9] This method is a classic example of a tandem alkylation-cyclization reaction.

Expertise in Action: Causality Behind the Protocol

A robust synthetic protocol is more than a list of steps; it's a system where each component is chosen for a specific, synergistic purpose. The reaction is deceptively simple, but high yield and purity depend on careful control of several factors.

The core mechanism involves the deprotonation of the acidic α-carbon of dimethyl malonate by a base to form an enolate. This nucleophile then attacks one of the electrophilic carbons of 1,2-dibromoethane in an Sₙ2 reaction. A second, intramolecular Sₙ2 reaction, where the newly formed carbanion displaces the second bromide, closes the three-membered ring.

Caption: High-level workflow for the synthesis of dimethyl cyclopropane-1,1-dicarboxylate.

Self-Validating Experimental Protocol

This protocol is adapted from established industrial methods, designed for high yield and operational efficiency.[9]

1. Reactor Charging:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation setup for azeotropic removal, charge N,N-Dimethylformamide (DMF) as the solvent.

-

Add dimethyl malonate (1.0 eq) and 1,2-dibromoethane (1.5-2.0 eq). The excess dihalide ensures complete consumption of the more valuable malonate.

-

Add finely comminuted potassium carbonate (2.2-2.4 eq). (Causality: Using finely ground K₂CO₃ dramatically increases the surface area, accelerating the reaction rate and improving yields from ~73% to over 95%. Commercial-grade carbonate is significantly less effective.[9])

2. Reaction Execution:

-

Heat the stirred mixture to 110-130 °C. (Causality: This temperature provides sufficient energy for the reaction to proceed at a reasonable rate while allowing for the azeotropic removal of water formed during the reaction, which can drive the equilibrium forward.[9])

-

Maintain the reaction for 5-6 hours, monitoring for the cessation of gas evolution or by GC analysis.

3. Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the solid salts (unreacted K₂CO₃ and KBr byproduct) and wash the filter cake with a small amount of DMF.

-

Combine the filtrate and washings. The crude reaction mixture is then subjected to vacuum distillation.

-

First, the excess 1,2-dibromoethane and the DMF solvent are removed.

-

The final product, dimethyl cyclopropane-1,1-dicarboxylate, is then distilled as a clear, colorless liquid at approximately 85 °C / 18 mbar.[9]

Reactivity and Synthetic Utility

The synthetic value of this molecule stems from two key features: the geminal diester groups and the strained cyclopropane ring.

-

Ester Group Chemistry: The two methyl ester groups can undergo standard transformations such as hydrolysis to the corresponding dicarboxylic acid, amidation to form diamides, or reduction to yield the diol.

-

Strained Ring Chemistry: The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions with various nucleophiles, providing a pathway to functionalized propane derivatives.[10]

-

Building Block Applications: It serves as a precursor for more complex molecules. For instance, it is used in the preparation of α-diazo-β-ketoesters, which are themselves valuable intermediates in organic synthesis. The strained ring structure makes it an interesting component for creating novel molecular scaffolds.[7]

Core Applications in Drug Discovery

The cyclopropane ring is a "privileged" scaffold in medicinal chemistry. Its rigid, three-dimensional structure can lock a molecule into a specific conformation, improving binding affinity to biological targets. It can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[11]

Dimethyl cyclopropane-1,1-dicarboxylate is a crucial intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs).

-

Ketorolac: A potent non-steroidal anti-inflammatory drug (NSAID).

-

Montelukast: A leukotriene receptor antagonist used for the maintenance treatment of asthma.[10]

The use of this dicarboxylate in the synthesis of these widely used drugs underscores its industrial importance and its value in constructing complex molecular architectures for therapeutic purposes.[10]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound presents moderate hazards that must be respected.

Hazard Identification:

-

Classification: Causes serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful to aquatic life with long-lasting effects (H412).[5] It is also classified as a combustible liquid.[12]

-

NFPA Ratings: Health 1, Flammability 1, Reactivity 0.[5]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

-

Skin and Body Protection: Wear a lab coat or suitable protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a multi-purpose combination respirator cartridge is recommended.[5]

Handling and Storage:

-

Storage: Store in a dry, cool, and well-ventilated area in a tightly closed container.[5] Keep away from heat, sparks, and open flames.[12]

-

Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[5]

-

Spills: Absorb small spills with a dry chemical absorbent. For larger spills, evacuate the area and proceed with appropriate containment and cleanup measures.[5]

Conclusion

Dimethyl cyclopropane-1,1-dicarboxylate is far more than a simple chemical. It is a highly versatile and valuable building block, whose unique combination of a strained three-membered ring and dual ester functionality provides access to complex molecular architectures. Its critical role in the synthesis of important pharmaceuticals like Ketorolac and Montelukast highlights its significance. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to leverage its full potential in research and development.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2769539, 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester. Retrieved from PubChem. [Link]

-

Matrix Fine Chemicals GmbH (n.d.). DIMETHYL CYCLOPROPANE-1,1-DICARBOXYLATE | CAS 6914-71-2. Retrieved from Matrix Fine Chemicals. [Link]

-

Stenutz, R. (n.d.). dimethyl cyclopropane-1,1-dicarboxylate. Retrieved from Stenutz. [Link]

-

National Institute of Standards and Technology (n.d.). Diethyl 1,1-cyclopropanedicarboxylate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from NIST. [Link]

- CN103864618A (2014). Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.

- US5510509A (1996). Preparation of esters of cyclopropane-1,1-dicarboxylic acid.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 73790, Diethyl cyclopropane-1,1-dicarboxylate. Retrieved from PubChem. [Link]

-

Singh, R. K., & Danishefsky, S. (1988). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 66, 95. [Link]

-

LookChem (n.d.). Cas 6914-71-2,dimethyl cyclopropane-1,1-dicarboxylate. Retrieved from LookChem. [Link]

- Müller, P., & Ghanem, A. (2005). Synthesis of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate Using an Iodonium Ylide Derived from Dimethyl Malonate. CHIMIA International Journal for Chemistry, 59(5), 234-237.

-

PubChemLite (n.d.). Dimethyl cyclopropane-1,1-dicarboxylate (C7H10O4). Retrieved from PubChemLite. [Link]

Sources

- 1. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DIMETHYL CYCLOPROPANE-1,1-DICARBOXYLATE | CAS 6914-71-2 [matrix-fine-chemicals.com]

- 3. Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2 [sigmaaldrich.com]

- 4. Dimethyl cyclopropane-1,1-dicarboxylate | CymitQuimica [cymitquimica.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Cas 6914-71-2,dimethyl cyclopropane-1,1-dicarboxylate | lookchem [lookchem.com]

- 7. CAS 6914-71-2: 1,1-Cyclopropanedicarboxylic acid, 1,1-dime… [cymitquimica.com]

- 8. CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]

- 9. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]

- 10. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safety and Handling of Dimethyl 1,1-Cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,1-cyclopropanedicarboxylate is a niche yet valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its strained cyclopropane ring, coupled with the reactivity of the gem-dicarboxylate ester functionalities, makes it a versatile intermediate for constructing complex molecular architectures.[1][2] This guide provides a comprehensive overview of the material safety data sheet (MSDS) information and critical safety data for dimethyl 1,1-cyclopropanedicarboxylate, designed to empower researchers and professionals with the knowledge to handle this compound safely and effectively.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling and use in experimental design. The table below summarizes the key properties of dimethyl 1,1-cyclopropanedicarboxylate.

| Property | Value | Source(s) |

| CAS Number | 6914-71-2 | [3][4] |

| Molecular Formula | C₇H₁₀O₄ | [3] |

| Molecular Weight | 158.15 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 196-198 °C (lit.) | [4] |

| Density | 1.147 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.441 (lit.) | [4] |

| Flash Point | 95 °C (203 °F) - closed cup | [4] |

| Solubility | Soluble in organic solvents, less soluble in water. | [1] |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for dimethyl 1,1-cyclopropanedicarboxylate is as follows:

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. | [6] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects. | [3][7] |

Expert Insight: The classification for eye and respiratory irritation is not universally reported across all suppliers. However, given the presence of two ester functional groups, it is prudent to handle this compound as a potential irritant. Similar small molecule dialkyl dicarboxylates, such as dimethyl malonate, are also classified as skin and eye irritants.[8] The aquatic toxicity classification is consistently reported and should be a key consideration for waste disposal.

Toxicological Profile: A Data-Driven Assessment

-

Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) data are available for dimethyl 1,1-cyclopropanedicarboxylate.

-

Skin Corrosion/Irritation: While not formally classified as a skin irritant by all sources, good laboratory practice dictates treating it as a potential mild irritant. Prolonged or repeated skin contact should be avoided.

-

Serious Eye Damage/Irritation: Classified as causing serious eye irritation (H319) by some suppliers.[6] This is a significant hazard, and appropriate eye protection is mandatory.

-

Respiratory or Skin Sensitization: There is no data to suggest that this compound is a skin or respiratory sensitizer.

-

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no data available to classify this compound for these long-term health effects.

Causality in Hazard Assessment: The ester functionalities can be hydrolyzed to produce methanol and 1,1-cyclopropanedicarboxylic acid. While the parent compound's toxicity is not well-defined, methanol is a known toxicant. The irritant effects are likely due to the local interaction of the ester groups with mucous membranes and skin.

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when working with any chemical, and dimethyl 1,1-cyclopropanedicarboxylate is no exception.

Personal Protective Equipment (PPE)

The following PPE is required to minimize exposure and ensure personal safety:

-

Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of significant splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available and there is a potential for inhalation of vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Workflow for Safe Handling:

Caption: A logical workflow for the safe handling of dimethyl 1,1-cyclopropanedicarboxylate.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition, heat, and direct sunlight.

-

Incompatible materials to avoid: Strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures: A Self-Validating System

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. | [6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists. | [6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe. | [6] |

| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell. | [6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: In a fire, thermal decomposition can produce carbon monoxide and carbon dioxide. Containers may explode when heated.

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

-

Evacuate Personnel: Immediately evacuate personnel from the spill area.

-

Ventilate the Area: Ensure adequate ventilation.

-

Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.

-

Collect the Spilled Material: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

-

Clean the Area: Decontaminate the spill area with a suitable cleaning agent.

-

Avoid Environmental Contamination: Prevent the spilled material from entering drains or waterways.

Emergency Response Workflow:

Caption: A flowchart for responding to accidental spills or exposures.

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions of use and storage.

-

Reactivity: The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or in the presence of transition metals.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Thermal decomposition will produce carbon monoxide and carbon dioxide.[10]

Ecological Information

Dimethyl 1,1-cyclopropanedicarboxylate is classified as harmful to aquatic life with long-lasting effects (H412).[3][7] Therefore, it is imperative to prevent its release into the environment.

-

Persistence and Degradability: Specific data on the biodegradation of dimethyl 1,1-cyclopropanedicarboxylate is limited. However, dicarboxylic acid esters are generally susceptible to hydrolysis and biodegradation.[11]

-

Bioaccumulative Potential: No specific data is available.

-

Mobility in Soil: No specific data is available.

Environmental Fate Considerations: The hydrolysis of the ester groups would lead to the formation of 1,1-cyclopropanedicarboxylic acid and methanol. The environmental impact of these degradation products should also be considered.

Disposal Considerations

All waste materials containing dimethyl 1,1-cyclopropanedicarboxylate must be disposed of in accordance with local, state, and federal regulations. Due to its aquatic toxicity, it should not be disposed of down the drain. Waste should be collected in a labeled, sealed container and handled by a licensed professional waste disposal service.

Conclusion

Dimethyl 1,1-cyclopropanedicarboxylate is a valuable synthetic intermediate that can be handled safely with the appropriate precautions. The primary hazards are its potential for serious eye and respiratory irritation and its long-term harmful effects on aquatic life. By understanding its properties, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. The absence of comprehensive toxicological data underscores the importance of a conservative and cautious approach to its use in any laboratory or manufacturing setting.

References

-

PubChem. (n.d.). 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. (2025, October 15). Cyclopropane, (1-methylethyl)- Env. Fate/Transport. U.S. Environmental Protection Agency. Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. (2025, October 15). 1,1-Bis(hydroxymethyl)cyclopropane Env. Fate/Transport. U.S. Environmental Protection Agency. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2‐(iodomethyl)cyclopropane‐1,1‐dicarboxylate with alkenes.... Retrieved from [Link]

-

Sergeev, P. G., Novikov, R. G., & Tomilov, Y. V. (2024, April 2). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews. Retrieved from [Link]

-

Loba Chemie. (2016, May 30). DIMETHYL MALONATE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Google Patents. (n.d.). EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid.

-

ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

-

European Chemicals Agency. (2024, September 11). Substance Information - 2,4-dimethylcyclohexan-1-one. Retrieved from [Link]

-

European Chemicals Agency. (2023, June 9). Substance Information - Methyl cyclopropanecarboxylate. Retrieved from [Link]

-

Sarpong, R., et al. (n.d.). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. PMC. Retrieved from [Link]

-

precisionFDA. (n.d.). DIMETHYL 1,1-CYCLOPROPANEDICARBOXYLATE. Retrieved from [Link]

- Google Patents. (n.d.). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.

-

Charette, A. B., & Marcoux, J. F. (n.d.). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Retrieved from [Link]

- Matthies, C., et al. (n.d.). Anaerobic degradation of long-chain dicarboxylic acids by methanogenic enrichment cultures. FEMS Microbiology Letters.

-

European Chemicals Agency. (2023, May 23). Substance Information - MONTAVERDI. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Element 2: Environmental Fate and Transport. Centers for Disease Control and Prevention. Retrieved from [Link]

-

DTU Research Database. (n.d.). Biodegradation of chemicals tested in mixtures and individually: mixture effects on biodegradation kinetics and microbial composition. Technical University of Denmark. Retrieved from [Link]

-

Shree Ganesh Remedies Limited. (n.d.). Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2. Retrieved from [Link]

-

Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

-

Bender, D. M., et al. (2008, February 7). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. Retrieved from [Link]

-

European Chemicals Agency. (2024, November 7). Industry classifications - 2,2-dimethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of rearrangements of cyclopropane derivatives involving heavy‐atom tunneling. The bonds in red are opening or closing.. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

-

Gigli, M., et al. (2022, April 30). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. PubMed. Retrieved from [Link]

-

Adams, S., et al. (2021, October 1). Co-formulants and adjuvants affect the acute aquatic and terrestrial toxicity of a cycloxydim herbicide formulation to European common frogs (Rana temporaria). PubMed. Retrieved from [Link]

-

Schulz, S., et al. (n.d.). Cyclopropane Hydrocarbons from the Springtail Vertagopus sarekensis—A New Class of Cuticular Lipids from Arthropods. PMC. Retrieved from [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Application of the KeratinoSens Assay for Prediction of Dermal Sensitization Hazard for Botanical Cosmetic Ingredients. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2017, March 3). PUBLIC REPORT Cyclopropanemethanol, 2-(1,4-dimethyl-3-penten-1-yl)-1-methyl. Retrieved from [Link]

-

Banks, R. E., et al. (n.d.). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Antunes, A. M. M., et al. (n.d.). Toxicometabolomics: Small Molecules to Answer Big Toxicological Questions. PMC. Retrieved from [Link]

-

Talpur, F. N., et al. (n.d.). Complete degradation of dimethyl phthalate by biochemical cooperation of the Bacillus thuringiensis strain isolated from cotton field soil. RSC Publishing. Retrieved from [Link]

-

Raczka, E., et al. (2025, August 20). New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regulatory Approaches. PMC. Retrieved from [Link]

-

Gendek, D., et al. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Retrieved from [Link]

-

Kumar, A., et al. (2023, March 8). Process optimization and kinetic study of biodegradation of dimethyl phthalate by KS2, a novel strain of Micrococcus sp. PMC. Retrieved from [Link]

-

MDPI. (2024, June 7). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Retrieved from [Link]

-

Berg, J. E., et al. (n.d.). Cumulative Irritation Potential and Contact Sensitization Potential of Tazarotene Foam 0.1% in 2 Phase 1 Patch Studies. Cutis. Retrieved from [Link]

-

Kim, J., et al. (2025, December 19). Revisiting the Role of Carboxylates in Dialkyltin Dicarboxylate EUV Resists: Evidence for Electron-Induced Decarboxylation. PubMed. Retrieved from [Link]

-

ProBiologists. (n.d.). Archives of Clinical Toxicology. Retrieved from [Link]

-

ResearchGate. (n.d.). Ecotoxicological QSAR modelling of the acute toxicity of fused and non-fused polycyclic aromatic hydrocarbons (FNFPAHs) against two aquatic organisms: Consensus modelling and comparison with ECOSAR | Request PDF. Retrieved from [Link]

-

Chan, T. M., & Fu, S. C. (n.d.). Metabolic alterations induced by topical dimethylacetylenedicarboxylate. PubMed. Retrieved from [Link]

-

Organic Chemistry Frontiers. (n.d.). Application of dialkyl azodicarboxylate frameworks featuring multi-functional properties. RSC Publishing. Retrieved from [Link]

-

Martínez-Araya, J. I., et al. (2022, August 28). QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2 [ganeshremedies.com]

- 2. Dimethyl 1,1-cyclopropanedicarboxylate | CAS 6914-71-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1-环丙烷二甲酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 6. Substance Information - ECHA [echa.europa.eu]

- 7. Dimethyl 1,1-Cyclopropanedicarboxylate | 6914-71-2 | TCI Deutschland GmbH [tcichemicals.com]

- 8. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]

- 9. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate from Dimethyl Malonate

Introduction

Dimethyl cyclopropane-1,1-dicarboxylate is a valuable synthetic intermediate in organic chemistry, finding applications in the synthesis of various complex molecules, including pharmaceuticals and natural products. The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational constraints and reactivity to molecules, making it a desirable structural motif in drug design. This document provides a comprehensive guide for the synthesis of dimethyl cyclopropane-1,1-dicarboxylate from dimethyl malonate and 1,2-dihaloethanes, intended for researchers, scientists, and professionals in drug development.

The presented protocol is based on the classical malonic ester synthesis, a robust and well-established method for the formation of carbon-carbon bonds. Specifically, it involves the dialkylation of dimethyl malonate with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. This application note will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and offer insights into process optimization and safety considerations.

Reaction Mechanism and Key Principles

The synthesis of dimethyl cyclopropane-1,1-dicarboxylate from dimethyl malonate proceeds through a sequential double alkylation reaction. The core principle lies in the acidity of the α-protons of dimethyl malonate, which can be readily abstracted by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the 1,2-dihaloethane in a substitution reaction. A second deprotonation and subsequent intramolecular cyclization yield the desired cyclopropane ring.

Step-by-Step Mechanistic Pathway:

-

Enolate Formation: A base, such as potassium carbonate or sodium ethoxide, deprotonates the α-carbon of dimethyl malonate, forming a resonance-stabilized enolate. The choice of base is critical; it must be strong enough to deprotonate the malonate ester without causing significant hydrolysis of the ester groups.[1][2]

-

First Alkylation (SN2): The enolate attacks one of the electrophilic carbon atoms of the 1,2-dihaloethane in a nucleophilic substitution (SN2) reaction, displacing a halide ion and forming an intermediate, dimethyl 2-(2-haloethyl)malonate.

-

Second Enolate Formation: The remaining α-proton on the mono-alkylated intermediate is also acidic and is removed by the base to form a second enolate.

-

Intramolecular Cyclization (SN2): The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the second halogen. This ring-closing step forms the cyclopropane ring and expels the final halide ion.

The overall efficiency of the reaction is influenced by several factors, including the choice of base, solvent, reaction temperature, and the nature of the leaving group on the dihaloethane (Br > Cl).[3]

Experimental Protocols

Two primary protocols are presented below, utilizing either 1,2-dibromoethane or 1,2-dichloroethane. The choice between these reagents often depends on a balance of reactivity, cost, and safety considerations. 1,2-dibromoethane is more reactive, often leading to higher yields and shorter reaction times, but 1,2-dichloroethane is less expensive and may be preferred for large-scale syntheses.[3]

Protocol 1: Synthesis using 1,2-Dibromoethane and Potassium Carbonate

This protocol is adapted from established literature procedures and offers a reliable method for the synthesis of dimethyl cyclopropane-1,1-dicarboxylate.[3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Dimethyl malonate | 132.12 | 17.8 mL | 0.21 |

| 1,2-Dibromoethane | 187.86 | 63.7 mL | 0.74 |

| Potassium Carbonate (finely comminuted) | 138.21 | 33.1 g | 0.24 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Dichloromethane (for workup) | 84.93 | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N-dimethylformamide (50 mL), dimethyl malonate (17.8 mL, 0.21 mol), 1,2-dibromoethane (63.7 mL, 0.74 mol), and finely comminuted potassium carbonate (33.1 g, 0.24 mol).

-

Heat the reaction mixture to 130°C with vigorous stirring for 3 hours.[4]

-

After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.

-

Remove the excess 1,2-dibromoethane and DMF by vacuum distillation.

-

To the residue, add dichloromethane and stir to dissolve the product.

-

Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).

-

Wash the filtered salts with additional dichloromethane.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude dimethyl cyclopropane-1,1-dicarboxylate.

-

Purify the crude product by vacuum distillation (boiling point approximately 85°C at 18 mbar) to obtain a clear, colorless liquid.[3]

Protocol 2: Synthesis using 1,2-Dichloroethane and Sodium Ethoxide

This protocol utilizes the less reactive but more economical 1,2-dichloroethane. The use of a stronger base, sodium ethoxide, is necessary to achieve a reasonable reaction rate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Dimethyl malonate | 132.12 | 26.4 g | 0.20 |

| 1,2-Dichloroethane | 98.96 | 59.4 g | 0.60 |

| Sodium Metal | 22.99 | 9.2 g | 0.40 |

| Absolute Ethanol | 46.07 | 150 mL | - |

| Diethyl ether (for workup) | 74.12 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (9.2 g, 0.40 mol) in small portions to absolute ethanol (150 mL). The reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

Once all the sodium has reacted, cool the sodium ethoxide solution to room temperature.

-

Add dimethyl malonate (26.4 g, 0.20 mol) dropwise to the sodium ethoxide solution with stirring.

-

Following the addition of dimethyl malonate, add 1,2-dichloroethane (59.4 g, 0.60 mol) dropwise.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into cold water (400 mL).

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of dimethyl cyclopropane-1,1-dicarboxylate.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommendation |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is of sufficient quality and quantity. Monitor the reaction by TLC or GC. |

| Side reactions (e.g., elimination). | Use a less hindered base if applicable. Optimize the reaction temperature. | |

| Loss of product during workup. | Ensure complete extraction of the product. Be cautious during solvent removal to avoid loss of the relatively volatile product. | |

| Presence of Starting Material | Insufficient base or reaction time. | Increase the amount of base or prolong the reaction time. |

| Formation of Dialkylated byproducts | Not applicable for this intramolecular cyclization, but in related intermolecular alkylations, this is a common issue. | N/A |

| Product Purity Issues | Incomplete removal of solvent or starting materials. | Ensure efficient vacuum distillation with a fractionating column for better separation. |

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the synthesis.

Handling of Reagents:

-

Dimethyl malonate: May cause skin and eye irritation.[5][6] Handle in a well-ventilated area.

-

1,2-Dibromoethane and 1,2-Dichloroethane: These are toxic and carcinogenic. Handle only in a chemical fume hood. Avoid inhalation and skin contact.

-

Potassium Carbonate: Can cause skin and eye irritation. Avoid inhaling the dust.

-

Sodium Metal: Highly reactive with water and alcohols. Handle with extreme care under an inert atmosphere.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid skin contact and inhalation.

Reaction Conditions:

-

The reactions involving sodium metal and ethanol are highly exothermic. Ensure proper cooling and controlled addition of reagents.

-

Heating of DMF should be done with care in a well-ventilated fume hood.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected separately.

Conclusion

The synthesis of dimethyl cyclopropane-1,1-dicarboxylate from dimethyl malonate and 1,2-dihaloethanes is a classic and effective method for obtaining this important synthetic intermediate. By carefully selecting the reagents and optimizing the reaction conditions, high yields of the desired product can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this synthesis in a safe and efficient manner.

References

-

American Chemical Society. (2024, May 24). Light Induced Cobalt(III) Carbene Radical Formation from Dimethyl Malonate As Carbene Precursor. ACS Publications. [Link]

- Huels AG. (1996). Preparation of esters of cyclopropane-1,1-dicarboxylic acid.

- CN103864618A. (n.d.). Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.

-

Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

-